molecular formula C24H30O5 B13812545 3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide CAS No. 510-62-3

3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide

Cat. No.: B13812545
CAS No.: 510-62-3
M. Wt: 398.5 g/mol
InChI Key: XMFOZWPYGNDNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The preparation of 3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide involves several synthetic routes. One common method includes the extraction from natural sources such as plants of the Helleborus genus. The extraction process typically involves the use of methanol (MeOH) to obtain the crude extract, followed by purification using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to isolate the compound in sufficient quantities for research and application.

Chemical Reactions Analysis

3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of additional hydroxyl or carbonyl groups, while reduction may result in the conversion of carbonyl groups to hydroxyl groups .

Scientific Research Applications

3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide has several scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of bufadienolides. In biology and medicine, it has been investigated for its cytotoxic effects against various cancer cell lines, including human leukemia and lung adenocarcinoma cells . Its potential as a therapeutic agent for cancer treatment is of significant interest. Additionally, it may have applications in the pharmaceutical industry for the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of 3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide involves its interaction with molecular targets and pathways within cells. It is known to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and causing nuclear chromatin condensation . The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and the induction of cell death.

Comparison with Similar Compounds

3,14-Dihydroxy-19-oxobufa-4,20,22-trienolide can be compared with other bufadienolides, such as 3β,14-Dihydroxy-19-oxobufa-4,20,22-trienolide and other related steroidal lactones. While these compounds share similar structural features and biological activities, this compound may exhibit unique properties in terms of its potency and specificity against certain cancer cell lines . The comparison highlights its potential as a more effective therapeutic agent in certain contexts.

Properties

CAS No.

510-62-3

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

3,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C24H30O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,12-14,17-20,26,28H,3-4,6-11H2,1H3

InChI Key

XMFOZWPYGNDNKK-UHFFFAOYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CCC5=C[C@H](CC[C@]35C=O)O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5=CC(CCC35C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.